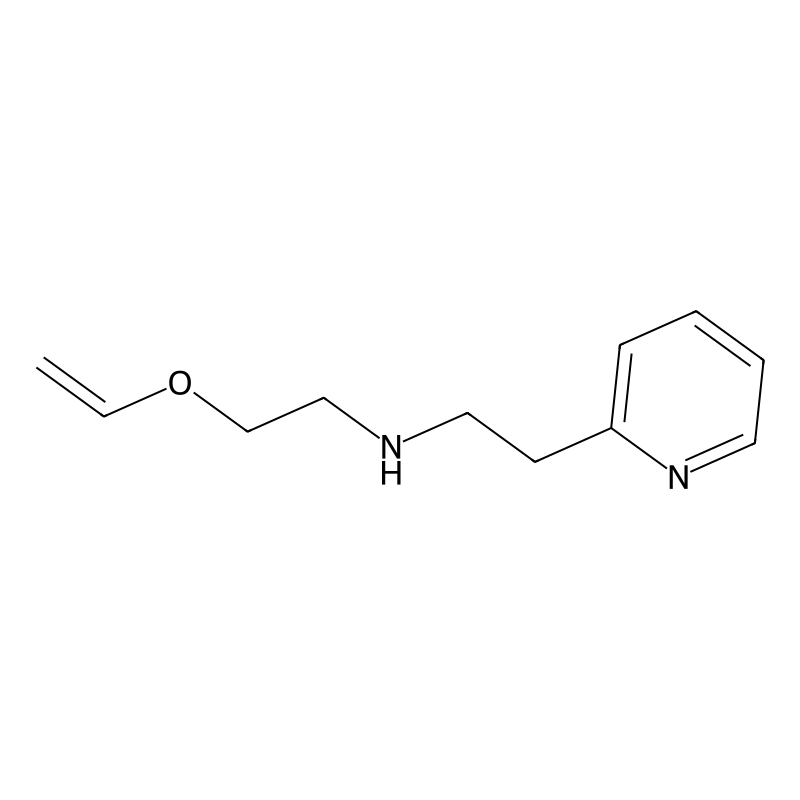

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Use

Some chemical suppliers offer (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine for purchase, indicating its potential use in research applications [, ]. However, no published scientific studies referencing its use have been found.

Structural Features

The molecule possesses a combination of functional groups that could be of interest for further investigation. The presence of a pyridine ring suggests potential for interactions with biological systems, as this aromatic group is found in many bioactive molecules []. The vinyloxy and amine moieties could contribute to reactivity or participate in specific binding events.

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine is an organic compound with the molecular formula CHNO and a molar mass of 192.26 g/mol. It is known for its role as an intermediate in various organic synthesis reactions, particularly in the field of medicinal chemistry. The compound features a pyridine ring, which contributes to its biological activity, and a vinyloxy group that enhances its reactivity in chemical transformations .

- Pyridine: Pyridine is a suspected carcinogen and can cause skin irritation and respiratory problems.

- Amines: Primary amines can be irritating to the skin and eyes and may be harmful if inhaled or ingested.

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles.

- Esterification: The vinyloxy group can undergo esterification reactions under acidic conditions.

- Polymerization: Due to the presence of the vinyloxy group, it can participate in free radical polymerization, forming larger polymeric structures .

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine exhibits various biological activities due to its structural components. The pyridine moiety is often associated with pharmacological effects, such as:

- Antimicrobial Activity: Compounds containing pyridine rings have shown effectiveness against various bacterial strains.

- Cytotoxicity: Some derivatives of pyridine compounds have been investigated for their potential anti-cancer properties.

- Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways .

The synthesis of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine typically involves the following steps:

- Formation of the Vinyloxy Group: This can be achieved by reacting an alcohol with an alkyl halide in the presence of a base to form the vinyloxy derivative.

- Coupling Reaction: The vinyloxy compound is then reacted with 2-pyridin-2-yl-ethyl amine through nucleophilic substitution or coupling reactions, often utilizing catalysts or activating agents to facilitate the process.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity .

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine has several applications:

- Pharmaceutical Development: It serves as a building block for synthesizing various pharmaceutical agents, particularly those targeting neurological and infectious diseases.

- Material Science: Its polymerizable nature makes it useful in creating specialty polymers and materials with specific properties.

- Chemical Research: Employed in studies investigating structure-activity relationships for drug design and development .

Studies on (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine have focused on its interactions with biological targets. Key findings include:

- Receptor Binding Studies: Investigations into how this compound binds to specific receptors can help elucidate its potential therapeutic effects.

- Enzyme Interaction: Research has shown that this compound may inhibit certain enzymes, which could lead to new therapeutic strategies in treating diseases like cancer or infections .

Several compounds share structural similarities with (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Ethyl-benzyl)-piperidine | Piperidine ring with ethyl substitution | Different ring structure; potential for different biological activity |

| 2-(Pyridin-3-yl)-ethylamine | Pyridine ring at a different position | May exhibit different reactivity and selectivity |

| 3-(Pyridin-4-yloxy)-propylamine | Ether linkage instead of vinyloxy | Alters solubility and interaction profiles |

| 4-(Methoxybenzyl)-piperidine | Methoxy group substitution | Changes electronic properties affecting reactivity |

Uniqueness

The uniqueness of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine lies in its specific combination of functional groups that confer both reactivity and biological activity. The presence of both a pyridine ring and a vinyloxy group allows it to participate in diverse

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine represents a structurally complex organic compound that combines pyridine and vinyl ether functionalities within a single molecular framework. The compound bears the Chemical Abstracts Service registry number 625410-03-9, providing unique identification within chemical databases and commercial catalogues. According to standardized nomenclature systems, the compound is formally designated as 2-(2-pyridinyl)-N-[2-(vinyloxy)ethyl]ethanamine, reflecting its systematic structural organization. Alternative nomenclature includes N-(2-ethenoxyethyl)-2-pyridin-2-ylethanamine, demonstrating the multiple acceptable naming conventions for this molecular entity.

The molecular formula C₁₁H₁₆N₂O corresponds to a molecular weight of 192.26 grams per mole, indicating a moderate-sized organic molecule suitable for various synthetic applications. The International Union of Pure and Applied Chemistry name provides the most systematic description of the compound's structure, emphasizing the ethylamine backbone substituted with both pyridine and vinyloxy groups. The compound's registry in the Molecular Design Limited database under the identifier MFCD02824255 facilitates cross-referencing across multiple chemical information systems.

Structural analysis reveals the presence of multiple functional groups that contribute to the compound's chemical versatility. The pyridine ring system provides nitrogen-containing heterocyclic functionality, while the vinyl ether group introduces unsaturation and potential for further chemical modification. The ethylamine linker connects these two distinct functional domains, creating opportunities for diverse chemical interactions and synthetic transformations.

Historical Context in Organic Chemistry Research

The development of pyridine-containing amine compounds has played a significant role in advancing organic chemistry research, particularly in areas related to heterocyclic chemistry and functional group manipulation. Historical precedents for compounds similar to (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine can be traced through investigations of amine addition reactions to vinylpyridine systems, which have been documented in chemical literature since the mid-twentieth century. Research published in the Journal of the American Chemical Society in 1956 established fundamental principles for the addition of amines to 4-vinylpyridine, providing mechanistic insights that informed subsequent synthetic developments.

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine represents a complex organic molecule with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol [1] [2]. The compound is identified by the Chemical Abstracts Service registry number 625410-03-9 and carries the International Union of Pure and Applied Chemistry name N-(2-ethenoxyethyl)-2-pyridin-2-ylethanamine [1].

The molecular structure incorporates three distinct functional components: a pyridine ring system, an ethylamine linker, and a vinyloxy ether moiety [1] [3]. The pyridine heterocycle contributes nitrogen-containing aromatic character to the molecule, while the ethylamine bridge provides flexibility and basic nitrogen functionality [4]. The vinyloxy ether group introduces unsaturation and ether linkage characteristics that significantly influence the compound's reactivity profile [5].

The simplified molecular input line entry system representation is documented as C=COCCNCCC1=NC=CC=C1, which clearly delineates the connectivity pattern between the pyridine ring, ethyl spacer, secondary amine, ethyl bridge, and terminal vinyl ether functionality [1] [3]. The International Chemical Identifier key ZEGNVUVSGCGHFD-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Chemical Abstracts Service Number | 625410-03-9 |

| International Union of Pure and Applied Chemistry Name | N-(2-ethenoxyethyl)-2-pyridin-2-ylethanamine |

| Simplified Molecular Input Line Entry System | C=COCCNCCC1=NC=CC=C1 |

| International Chemical Identifier Key | ZEGNVUVSGCGHFD-UHFFFAOYSA-N |

Stereochemistry and Conformational Analysis

The molecular architecture of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine presents multiple conformational possibilities due to the presence of rotatable bonds within the ethyl linker regions [6]. The compound contains two primary ethyl chains that connect the pyridine ring to the central nitrogen atom and the central nitrogen to the vinyloxy ether terminus, respectively [1].

Conformational analysis indicates that the molecule can adopt various three-dimensional arrangements through rotation around the carbon-carbon and carbon-nitrogen single bonds [6]. The pyridine ring maintains planarity due to its aromatic character, serving as a rigid structural anchor point [4]. The secondary amine nitrogen can participate in pyramidal inversion, contributing to conformational flexibility [7].

The vinyl ether moiety introduces additional conformational considerations through the carbon-oxygen-carbon bond angle and the orientation of the terminal vinyl group [5]. Computational studies suggest that steric interactions between the pyridine ring and the vinyloxy terminus can influence preferred conformational states [6].

Crystal structure analyses of related compounds demonstrate that molecules containing similar pyridine-ethylamine-ether frameworks often adopt extended conformations to minimize intramolecular steric clashes [7]. The nitrogen atoms within the structure can serve as hydrogen bond acceptors, potentially influencing solid-state packing arrangements [7].

Physical Properties

Physical State and Appearance

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine exists as a liquid under standard atmospheric conditions [8]. The compound exhibits characteristic properties typical of aliphatic amines containing aromatic substituents [9]. The physical appearance has been described as a clear to slightly colored liquid, with coloration potentially resulting from trace impurities or oxidation products [10].

The liquid state at room temperature reflects the molecular weight and intermolecular interactions present in the compound [8]. The presence of the secondary amine functionality and the ether linkage contributes to moderate intermolecular hydrogen bonding capabilities, which influence the physical state characteristics [9].

Boiling Point and Density Parameters

Experimental measurements indicate that (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine exhibits a boiling point range of 132-135°C at reduced pressure of 3 Torr [8]. This reduced pressure boiling point suggests that the compound would have a significantly higher boiling point under standard atmospheric pressure conditions [8].

The density of the compound has been determined to be 1.0285 g/mL at 20°C [8]. This density value indicates that the compound is slightly more dense than water, which is consistent with the presence of the pyridine ring and the overall molecular composition [8]. The density measurement provides important information for handling and processing applications [8].

| Physical Property | Value |

|---|---|

| Physical State | Liquid |

| Boiling Point | 132-135°C at 3 Torr |

| Density | 1.0285 g/mL at 20°C |

| Appearance | Clear to slightly colored liquid |

Solubility Profile in Various Solvents

The solubility characteristics of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine reflect the amphiphilic nature of the molecule, which contains both hydrophilic and hydrophobic regions [1]. The pyridine nitrogen and secondary amine functionality provide sites for hydrogen bonding and potential protonation, enhancing solubility in polar protic solvents [4] [9].

The compound demonstrates good solubility in common organic solvents including chloroform, dichloromethane, and ethyl acetate [11]. The ether functionality contributes to compatibility with moderately polar solvents [12]. The presence of the aromatic pyridine ring enhances solubility in aromatic solvents such as benzene and toluene [13].

Water solubility is expected to be limited due to the substantial hydrocarbon content, though the basic nitrogen atoms may enable some degree of aqueous solubility, particularly under acidic conditions where protonation can occur [9] [10]. The vinyl ether group may undergo hydrolysis in aqueous media under certain conditions, potentially affecting long-term stability in water-containing systems [14].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine reveals characteristic resonance patterns for each functional group within the molecule [11]. The pyridine ring protons appear in the aromatic region between 7.0-8.5 parts per million, with the 2-pyridyl protons showing distinct chemical shifts due to the nitrogen atom's influence [4] [15].

The ethylene bridge protons connecting the pyridine ring to the secondary amine exhibit characteristic multipicity patterns, typically appearing as triplets around 2.8-3.0 parts per million for the alpha-methylene group and 2.6-2.8 parts per million for the beta-methylene group [11]. The secondary amine proton appears as a broad singlet around 1.5-2.5 parts per million, with the exact chemical shift dependent on concentration and solvent conditions [11].

The vinyl ether functionality displays distinctive resonance patterns, with the terminal vinyl protons appearing as a complex multipicity pattern between 4.0-6.5 parts per million [5] [16]. The methylene groups adjacent to the ether oxygen atoms typically resonate in the 3.5-4.0 parts per million region [5]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the pyridine carbons appearing in the 120-160 parts per million range and the vinyl carbon resonating around 140-160 parts per million [15].

| Nuclear Magnetic Resonance Region | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Aromatic Protons | 7.0-8.5 | Pyridine ring protons |

| Vinyl Protons | 4.0-6.5 | Terminal vinyl group |

| Ether Methylene | 3.5-4.0 | -OCH₂- protons |

| Alpha Methylene | 2.8-3.0 | Pyridine-CH₂- |

| Beta Methylene | 2.6-2.8 | -CH₂-NH- |

| Amine Proton | 1.5-2.5 | Secondary amine NH |

Infrared Spectral Characteristics

Infrared spectroscopic analysis of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [7] [12]. The secondary amine functionality displays a distinctive nitrogen-hydrogen stretching vibration around 3300 cm⁻¹, appearing as a medium intensity band [7] .

The pyridine ring contributes multiple absorption features, including carbon-carbon aromatic stretching vibrations in the 1450-1600 cm⁻¹ region and carbon-hydrogen aromatic stretching around 3000-3100 cm⁻¹ [7]. The carbon-nitrogen stretching vibrations associated with the pyridine ring appear in the 1200-1350 cm⁻¹ region [7].

The vinyl ether moiety exhibits characteristic absorption patterns, with the carbon-carbon double bond stretching appearing around 1600 cm⁻¹ [12] . The carbon-oxygen ether stretching vibrations are observed in the 1000-1200 cm⁻¹ region [12]. The vinyl carbon-hydrogen stretching vibrations contribute to absorptions in the 3000-3100 cm⁻¹ range .

Aliphatic carbon-hydrogen stretching vibrations from the ethyl linker groups appear in the 2800-3000 cm⁻¹ region, while the corresponding bending vibrations are observed around 1350-1450 cm⁻¹ [18]. The overall infrared spectrum provides a distinctive fingerprint for compound identification and purity assessment [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine reveals characteristic fragmentation patterns that provide structural information about the molecule [18]. The molecular ion peak appears at mass-to-charge ratio 192, corresponding to the molecular weight of the intact molecule [1] [2].

Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atoms, resulting in the loss of ethyl fragments and the formation of characteristic amine-containing ions [18]. The pyridine ring system often remains intact during fragmentation, producing stable pyridinium ions that appear as significant peaks in the mass spectrum [18].

The vinyl ether functionality can undergo characteristic eliminations, including the loss of ethylene oxide (mass 44) and formaldehyde (mass 30) units [18]. Beta-cleavage reactions adjacent to the ether oxygen can result in the formation of vinyl cation fragments [18]. The secondary amine nitrogen can participate in rearrangement reactions, leading to the formation of iminium ions that contribute to the base peak in many spectra [18].

Typical fragmentation patterns include peaks at mass-to-charge ratios corresponding to the loss of 15 (methyl), 28 (ethylene), 29 (formyl), and 44 (ethylene oxide) mass units from the molecular ion [18]. The relative intensities of these fragments depend on the ionization method and instrumental conditions employed [18].

Ultraviolet-Visible Spectroscopic Features

Ultraviolet-visible spectroscopic analysis of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine is dominated by electronic transitions associated with the pyridine ring system [19] [13]. The pyridine chromophore exhibits characteristic absorption bands in the 250-270 nanometer region, corresponding to π to π* electronic transitions within the aromatic system [19] [20].

The absorption maximum for related pyridine derivatives typically occurs around 258 nanometers, with additional fine structure potentially visible depending on the substitution pattern [20]. The molar absorptivity values for pyridine-containing compounds generally range from 1000-5000 M⁻¹cm⁻¹ in this region [19].

The vinyl ether functionality contributes additional absorption features in the shorter wavelength region, typically below 220 nanometers [14]. These transitions correspond to π to π* excitations within the carbon-carbon double bond system [14]. The exact position and intensity of these bands depend on the degree of conjugation and the electronic effects of neighboring substituents [14].

The compound exhibits minimal absorption in the visible region, consistent with its colorless to slightly colored appearance [21]. Any visible absorption would likely result from trace impurities or degradation products rather than the primary chromophore [21]. The ultraviolet spectrum provides a useful analytical tool for concentration determination and purity assessment [20].

| Spectroscopic Technique | Key Features | Wavelength/Frequency Range |

|---|---|---|

| Ultraviolet-Visible | Pyridine π→π* transitions | 250-270 nm |

| Ultraviolet-Visible | Vinyl ether transitions | <220 nm |

| Infrared | N-H stretching | ~3300 cm⁻¹ |

| Infrared | C=C stretching | ~1600 cm⁻¹ |

| Infrared | C-O stretching | 1000-1200 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 192 |

| Nuclear Magnetic Resonance | Pyridine protons | 7.0-8.5 ppm |

| Nuclear Magnetic Resonance | Vinyl protons | 4.0-6.5 ppm |